molecular formula C8H10BrNO2 B8673503 2-(6-Bromopyridin-2-yl)propane-1,2-diol

2-(6-Bromopyridin-2-yl)propane-1,2-diol

Cat. No.: B8673503
M. Wt: 232.07 g/mol
InChI Key: ZRRUCJYWLHNDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromopyridin-2-yl)propane-1,2-diol is a vicinal diol featuring a propane backbone with hydroxyl groups at positions 1 and 2 and a 6-bromo-substituted pyridinyl group at position 2 of the propane chain. The vicinal diol structure (1,2-diol) is notable for its chelation capabilities, which may influence reactivity in catalytic or polymerization processes.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)propane-1,2-diol

InChI

InChI=1S/C8H10BrNO2/c1-8(12,5-11)6-3-2-4-7(9)10-6/h2-4,11-12H,5H2,1H3

InChI Key

ZRRUCJYWLHNDCC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-Bromopyridin-2-yl)propane-1,2-diol with structurally analogous diols, focusing on substituent effects, diol positioning, and applications.

Substituent Type and Electronic Effects

  • Bromopyridinyl vs. Phenoxy/Alkylphenoxy Groups: The bromopyridinyl group in the target compound contrasts with phenoxy derivatives such as 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol and 2-(3,5-difluoro-phenoxy)propane-1,3-diol . Bromine’s electron-withdrawing nature may enhance the acidity of the hydroxyl groups compared to methoxy or allyl substituents, which are electron-donating. Pyridine’s aromatic nitrogen can participate in hydrogen bonding or metal coordination, whereas phenoxy groups contribute to lipophilicity and π-π stacking interactions.

Diol Position and Spatial Arrangement

  • 1,2-Diol (Vicinal) vs. 1,3-Diol: Vicinal diols (1,2-diols) like the target compound can form stable five-membered chelate complexes with metals (e.g., borate or transition metals), a property exploited in catalysis and polymer crosslinking .

Physical and Chemical Properties (Inferred)

  • Solubility: The bromopyridinyl group may enhance polarity compared to alkylphenoxy derivatives, but the hydroxyl groups could improve water solubility.
  • Acidity : Vicinal diols typically exhibit lower pKa values due to intramolecular hydrogen bonding. Bromine’s electron-withdrawing effect may further reduce pKa relative to methoxy-substituted analogs.

Structural and Functional Comparison Table

Compound Name Substituent Diol Position Key Properties/Applications Reference
This compound 6-Bromo-pyridin-2-yl 1,2 Chelation, potential polymer monomer N/A
3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol 4-Allyl-2-methoxyphenoxy 1,2 Green resin synthesis
2-(3,5-difluoro-phenoxy)propane-1,3-diol 3,5-Difluoro-phenoxy 1,3 Lignin oxidative degradation model
3-(p-Tolyloxy)propane-1,2-diol p-Tolyloxy 1,2 Hydrophobic polymer precursor

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